

Early-Phase Clinical Data on PF-3635659: A Technical Overview

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Compound of Interest		
Compound Name:	PF-3635659	
Cat. No.:	B1679674	Get Quote

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Introduction:

PF-3635659 is a potent and selective muscarinic M3 receptor antagonist that was under development by Pfizer for the treatment of respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD).[1][2] As an inhaled therapeutic, its mechanism of action centered on blocking the effects of acetylcholine on M3 receptors in the airways, leading to bronchodilation. The clinical development of **PF-3635659** was discontinued, with its highest development phase being Phase II clinical trials.[2] This document provides a technical summary of the available early-phase clinical trial information for **PF-3635659**.

Quantitative Data Summary

Publicly available quantitative data from the early-phase clinical trials of **PF-3635659** is limited. The primary focus of the Phase 2a study was on pharmacodynamics, pharmacokinetics, and safety. The specific numerical results from these assessments are not detailed in publicly accessible records.

Experimental Protocols

A key early-phase study for **PF-3635659** was a Phase 2a clinical trial registered under the identifier NCT01033487.[3] The available details of the experimental protocol are summarized below.



Table 1: Protocol Summary for Clinical Trial NCT01033487[3]

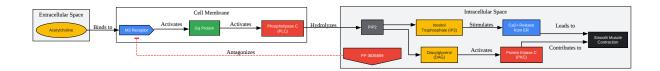
Parameter	Description	
Study Title	A Phase 2A, Double Blind, Placebo-Controlled, Single Dose, 5-Way Crossover Study Assessing The Pharmacodynamic, Pharmacokinetic And Safety Profiles Of Oral Inhaled PF-03635659 In Patients With Moderate Chronic Obstructive Pulmonary Disease.	
Primary Purpose	Treatment	
Study Design	Randomized, Double Blind, Placebo-Controlled, Crossover Assignment	
Intervention Model	5-Way Crossover	
Patient Population	Male or female subjects between the ages of 40 and 80 years, inclusive, with a diagnosis of moderate COPD (GOLD, 2007 update). Body Mass Index (BMI) of less than 35.5 kg/m2; and a total body weight >40 kg (88 lbs).	
Exclusion Criteria	Subjects having more than 2 exacerbations requiring treatment with oral steroids or hospitalization for the treatment of COPD in the previous year. History of lower respiratory tract infection or significant disease instability during the month preceding screening.	
Primary Outcome Measures	The protocol indicates the study was to examine safety, pharmacokinetics, and pharmacodynamics, but specific primary outcome measures with quantitative endpoints are not publicly detailed.	

Signaling Pathways and Mechanism of Action



The primary mechanism of action of **PF-3635659** is the competitive antagonism of the muscarinic M3 receptor.[1][4] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade leading to smooth muscle contraction in the airways.

Muscarinic M3 Receptor Signaling Pathway



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Caption: Antagonistic action of **PF-3635659** on the M3 receptor signaling pathway.

Experimental Workflow for a Crossover Study

The Phase 2a trial for **PF-3635659** utilized a crossover design. This experimental workflow is depicted in the following diagram.

Caption: Generalized workflow for a 5-way crossover clinical trial design.

Conclusion:

While the clinical development of **PF-3635659** did not proceed to later stages, the available information from its early-phase trials provides insight into its mechanism of action as a muscarinic M3 receptor antagonist for COPD. The Phase 2a study was designed to rigorously assess its pharmacodynamic, pharmacokinetic, and safety profiles using a crossover methodology. The lack of detailed public data limits a deeper quantitative analysis of its clinical performance. The provided diagrams illustrate the fundamental signaling pathway targeted by **PF-3635659** and the experimental approach taken in its clinical evaluation.



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